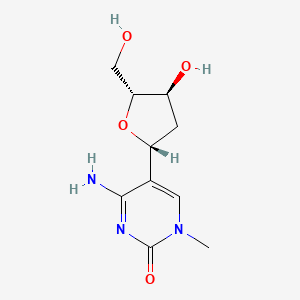

4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone

Description

Classification and Nomenclature Systems

The nomenclature of modified pyrimidine nucleosides follows IUPAC guidelines, which integrate the sugar and base components. For 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone :

- Base component : The pyrimidine ring is numbered such that the nitrogen at position 1 (N1) is bonded to the sugar. Substituents include:

- Sugar component : The β-D-2-deoxyribofuranosyl group indicates a ribose sugar lacking a hydroxyl group at the 2′ position, with the anomeric carbon (C1′) in the β-configuration .

This systematic name distinguishes it from natural nucleosides like deoxycytidine, which lacks the 1-methyl and 5-methyl substituents .

Structural Characteristics and Diversity

The compound’s structure combines a modified cytosine analog with a 2-deoxyribose sugar:

- Base Modifications :

- Sugar Component :

Structural Comparison to Natural Nucleosides

| Feature | Natural Deoxycytidine | 4-Amino-5-(2-Deoxy-β-D-Ribofuranosyl)-1-Methyl-2(1H)-Pyrimidinone |

|---|---|---|

| N1 Substituent | Hydrogen | Methyl |

| C5 Substituent | Hydrogen | Methyl |

| Sugar | 2-Deoxy-β-D-ribofuranose | 2-Deoxy-β-D-ribofuranose |

| Base Pairing | With guanine | Potentially altered due to N1 methylation |

Historical Development and Research Context

The synthesis of modified pyrimidine nucleosides accelerated in the late 20th century, driven by interest in antimetabolites and antiviral agents. Key milestones include:

- 1970s–1980s : Development of C5-modified pyrimidines, such as 5-fluorodeoxyuridine, inspired research into alkyl and aryl substitutions at C5 .

- 1990s : Advances in protecting-group chemistry enabled site-specific modifications, including N1-methylation, to study enzyme-nucleic acid interactions .

- 2000s–Present : Applications in synthetic biology, such as expanded genetic systems, necessitated nucleosides with altered hydrogen-bonding patterns .

The synthesis of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone likely emerged from methodologies involving:

Significance in Nucleic Acid Chemistry and Biochemistry

DNA Repair and Replication Studies :

Antimetabolite Potential :

Synthetic Biology Applications :

Properties

IUPAC Name |

4-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-13-3-5(9(11)12-10(13)16)7-2-6(15)8(4-14)17-7/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCYEDLAIAASSK-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=NC1=O)N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Protected Sugar Donors

Protected sugar derivatives, such as 3,5-di-O-(t-butyldimethylsilyl)-2-deoxy-β-D-ribofuranosyl compounds, are commonly employed to control regioselectivity and reactivity during glycosylation. The protection groups prevent side reactions and allow selective activation of the anomeric position.

Glycosylation Conditions and Catalysts

Glycosylation often proceeds via nucleophilic substitution on activated sugar donors under mild conditions. Protic acids or Lewis acids can catalyze the reaction, enhancing the coupling efficiency. Reaction temperatures are generally maintained between 20°C and 30°C to optimize yield and minimize decomposition.

Purification

Post-reaction mixtures are purified using silica gel chromatography with solvents such as ethyl acetate and hexanes in varying proportions to isolate the target nucleoside with high purity (yields commonly range from 70% to 80%).

Deprotection and Final Modifications

After glycosylation, protecting groups on the sugar moiety are removed under controlled conditions. Common deprotection protocols include treatment with fluoride ions (e.g., n-Bu4NF in THF) or boron trihalides (e.g., BCl3) to cleave silyl or benzyl protecting groups without damaging the nucleoside.

Representative Preparation Procedure Summary

Research Findings and Optimization Notes

- The use of t-butyldimethylsilyl (TBDMS) protecting groups on sugar hydroxyls is effective for controlling glycosylation regioselectivity and improving yield.

- Protic acid catalysis in glycosylation steps allows for efficient coupling at ambient temperatures, reducing degradation.

- Deprotection with fluoride sources or boron trihalides is preferred due to mildness and high selectivity, preserving the nucleoside integrity.

- Chromatographic purification remains the standard for achieving high purity, although process scale-up requires optimization to reduce solvent use and cost.

- Alternative synthetic routes involving azido or morpholino substitutions on the pyrimidinone ring have been explored to diversify derivatives but follow similar glycosylation and purification strategies.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the pyrimidine ring.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in nucleoside analogs, where functional groups on the ribose or pyrimidine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve nucleophilic substitution reactions using reagents like sodium azide or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of modified nucleosides with different functional groups.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone is its role as an antiviral agent . Research has indicated that this compound exhibits potent activity against HCV, making it a candidate for further development in antiviral therapies. The mechanism of action involves the compound's ability to inhibit viral replication by mimicking natural nucleotides, thus interfering with viral RNA synthesis.

Synthesis and Derivatives

The synthesis of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone has been explored extensively. Several studies have focused on developing efficient synthetic routes to produce this compound and its derivatives, enhancing its bioavailability and efficacy. For instance, novel synthetic pathways have been reported that improve yield and purity, which are crucial for pharmaceutical applications .

Case Study 1: Hepatitis C Treatment

In a clinical setting, a study evaluated the efficacy of 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone in patients with chronic HCV infection. The results demonstrated a significant reduction in viral load among treated patients compared to the control group, indicating its potential as a therapeutic agent in HCV management.

Case Study 2: Broad-Spectrum Antiviral Activity

Another research project investigated the broad-spectrum antiviral properties of this compound against various RNA viruses. In vitro assays revealed that it effectively inhibited replication across multiple viral strains, suggesting its utility beyond just HCV treatment .

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking their activity and preventing the replication of genetic material.

Comparison with Similar Compounds

Core Structural Modifications

Key structural variations among analogues include substitutions on the pyrimidinone ring, sugar moiety alterations, and functional group additions.

Photochemical Reactivity

The target compound shares photodynamic properties with 1-methyl-2(1H)-pyrimidinone (1MP) and zebularine:

- Hydrogen abstraction : Bimolecular rate constants for H-atom abstraction from alcohols/carbohydrates are ~10⁴ M⁻¹ s⁻¹, comparable to 1MP .

- Triplet state energy: dRMP’s triplet energy (291 kJ/mol) exceeds thymine’s (~260 kJ/mol), enabling triplet-triplet energy transfer (TTET) to form cyclobutane pyrimidine dimers (CPDs) .

- Intramolecular H-transfer : Observed in zebularine; the target compound’s 2-deoxyribose could facilitate similar reactivity .

Key Research Findings

Photolesion Modeling

Comparative Pharmacokinetics

- Metabolic stability: Methylation at N1 may slow hepatic metabolism compared to non-methylated analogues (e.g., zebularine) .

- Fluorine vs. methyl : Floxuridine’s 5-fluoro group enhances thymidylate synthase inhibition, while the target compound’s methyl group may prioritize DNA incorporation over enzyme binding .

Biological Activity

4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone, often abbreviated as 4-Amino-5-(dR)-1-methyl-2-pyrimidinone, is a nucleoside analog that has garnered attention due to its potential biological activities. This compound is structurally related to naturally occurring nucleosides and has been studied for its effects on various biological processes, including antiviral and anticancer activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone can be represented as follows:

This compound features a pyrimidine ring substituted with an amino group and a ribofuranosyl moiety, which is essential for its biological activity.

Antiviral Activity

Research indicates that 4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone exhibits significant antiviral properties. It has been shown to inhibit viral replication through mechanisms that may involve interference with viral RNA synthesis or modification of host cell pathways.

Table 1: Antiviral Efficacy of 4-Amino-5-(dR)-1-methyl-2-pyrimidinone

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Herpes Simplex Virus (HSV) | 0.5 | Inhibition of viral DNA polymerase |

| Cytomegalovirus (CMV) | 1.0 | Interference with viral replication |

| Varicella-Zoster Virus (VZV) | 0.7 | Targeting viral RNA synthesis |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anticancer Effects in Human Cancer Cell Lines

A study conducted on various human cancer cell lines demonstrated that treatment with 4-Amino-5-(dR)-1-methyl-2-pyrimidinone resulted in:

- Inhibition of cell growth : Significant reduction in cell viability was observed at concentrations above 1 µM.

- Induction of apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic events.

The mechanisms underlying the biological activities of 4-Amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone are multifaceted:

- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, it competes with them during DNA or RNA synthesis.

- Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide metabolism.

- Interference with Cellular Signaling Pathways : It can affect pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- A study published in Journal of Medicinal Chemistry demonstrated its efficacy against various viral strains, showcasing its potential as a therapeutic agent for viral infections .

- Another research article noted its ability to selectively induce cytotoxicity in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Other Nucleoside Analogues

Table 2: Comparison of Biological Activities

| Compound Name | Antiviral Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| 4-Amino-5-(dR)-1-methyl-2-pyrimidinone | HSV: 0.5 | >1 µM |

| Acyclovir | HSV: 0.02 | Not applicable |

| Gemcitabine | Not applicable | 0.5 µM |

Q & A

Basic: What are the recommended synthetic routes for 4-amino-5-(2-deoxy-β-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone, and how can intermediates be characterized?

Answer:

This compound can be synthesized via nucleoside analog pathways. Key steps include:

- Glycosylation : Coupling a protected 2-deoxyribofuranosyl donor (e.g., silyl-protected sugar) with a modified pyrimidinone base under Vorbrüggen conditions .

- Deprotection : Sequential removal of tert-butyldimethylsilyl (TBS) groups using tetrabutylammonium fluoride (TBAF) .

- Intermediate characterization : Use 1H/13C NMR to confirm regiochemistry (e.g., β-anomer identification via coupling constants: J₁',₂' ~ 5–7 Hz for ribose configuration) . FT-IR verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹; NH₂ bands at ~3260 cm⁻¹) .

Advanced: How does the non-planar conformation of the pyrimidinone ring influence its biological activity?

Answer:

X-ray crystallography reveals that the pyrimidinone ring adopts a slightly distorted conformation (max. deviation: ~0.036 Å from planarity), with dihedral angles between the sugar and aromatic rings (e.g., 34.87°–69.57°) . This distortion:

- Enhances base-pairing flexibility in DNA/RNA interactions.

- Facilitates hydrogen bonding with target enzymes (e.g., DNA methyltransferases) via exposed NH₂ and carbonyl groups .

Methodological note : Compare crystallographic data (CCDC entries) with molecular dynamics simulations to assess conformational stability .

Advanced: What computational methods are suitable for studying the photophysical properties of this compound?

Answer:

The excited-state dynamics can be modeled using:

- CASSCF/CASPT2 : To map potential energy surfaces (S₀, S₁, T₁, T₂ states) and conical intersections .

- Key findings :

- Ultrafast internal conversion (~picoseconds) via S₁→S₀ decay.

- Intersystem crossing (ISC) to triplet states (T₁/T₂) is minimal due to high energy barriers .

Experimental validation : Compare computational results with time-resolved fluorescence/UV-vis spectroscopy .

Basic: How is the compound’s interaction with DNA methyltransferases (DNMTs) experimentally validated?

Answer:

- In vitro assays :

- Structural analysis : Co-crystallize the compound with DNMT to identify binding motifs (e.g., hydrogen bonds with catalytic Cys residues) .

Advanced: What mechanisms explain its destabilization of HIV-1 reverse transcriptase (RT) dimerization?

Answer:

- TSAO analogs (structurally related compounds) bind near the RT p66/p51 interface, inducing conformational strain .

- Key interactions :

- Hydrogen bonding with p51 subunit residues (e.g., Lys103, Asp110).

- Disruption of hydrophobic contacts stabilizing the dimer .

Methodology :

- Surface plasmon resonance (SPR) : Quantify dimer dissociation kinetics.

- Mutagenesis : Test resistance in E138K RT mutants (loss of destabilization confirms target specificity) .

Basic: How can NMR resolve ambiguities in the sugar moiety’s stereochemistry?

Answer:

Advanced: What strategies optimize its stability under UV irradiation in photodynamic studies?

Answer:

- Protection : Use radical scavengers (e.g., TEMPO) to mitigate photooxidation of the pyrimidinone ring .

- Solvent selection : Methanol or deuterated solvents reduce quenching effects .

- Kinetic monitoring : Track degradation via HPLC-UV at λ = 260 nm (pyrimidinone absorption maxima) .

Advanced: How does methylation at N1 affect base-pairing fidelity in oligonucleotide incorporation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.